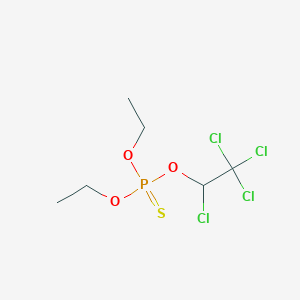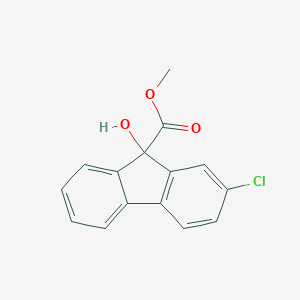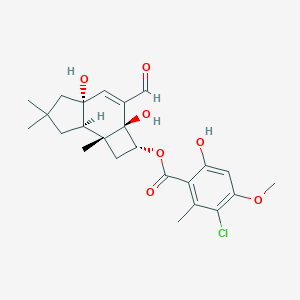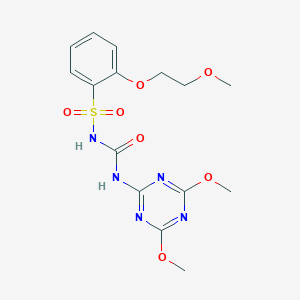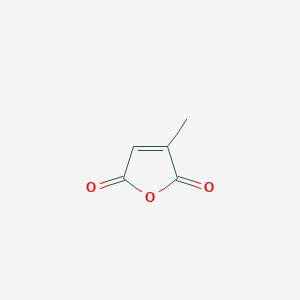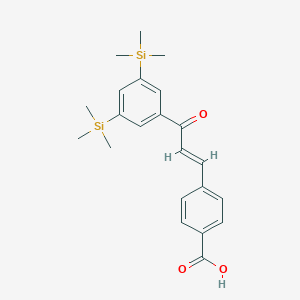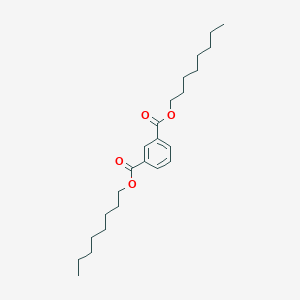
Di-n-octylbenzol-1,3-dicarboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioctyl benzene-1,3-dicarboxylate, also known as Dioctyl isophthalate, is an organic compound with the molecular formula C24H38O4 . It is a colorless viscous liquid that possesses good plasticizing properties .
Molecular Structure Analysis
The molecular structure of Dioctyl benzene-1,3-dicarboxylate consists of 24 carbon atoms, 38 hydrogen atoms, and 4 oxygen atoms . The molecular weight is 390.556 Da .
Physical And Chemical Properties Analysis
Dioctyl benzene-1,3-dicarboxylate is a colorless viscous liquid . Its density is approximately 1.0 g/cm³ .
Wissenschaftliche Forschungsanwendungen
Metall-organische Gerüste (MOFs)
Metall-organische Gerüste (MOFs) entwickeln sich zu nachhaltigen Reagenzien und Katalysatoren mit vielversprechenden Anwendungen in der synthetischen Chemie . Dioctylbenzol-1,3-dicarboxylat kann bei der Synthese von MOFs verwendet werden, die kristalline poröse Materialien sind, die sich aus organischen Verknüpfungen und anorganischen Knotenpunkten selbst zusammensetzen .
Synthetische Chemie
Im Bereich der synthetischen Chemie kann Di-n-octylbenzol-1,3-dicarboxylat als Verknüpfung bei der Synthese von MOFs verwendet werden. Diese MOFs können als heterogene Träger für Transformationen dienen, die für die synthetische organische und pharmazeutische Chemie relevant sind .
Lumineszierende Materialien
this compound kann bei der Synthese von lumineszierenden metallorganischen Gerüsten (MOFs) verwendet werden. Diese MOFs können starke Emissionen aufweisen, die für das jeweilige optisch aktive Lanthanidion charakteristisch sind . Solche Materialien sind für eine Reihe von Anwendungen interessant, wie z. B. organische lichtemittierende Dioden, fluoreszierende Beleuchtung, lumineszierende Sonden für die medizinische Bildgebung, Lumineszenzthermometrie und chemische Sensoren .
Magnetische Materialien
this compound kann auch bei der Synthese von magnetischen Materialien verwendet werden. Die mechanochemischen Reaktionen zwischen Lanthanidcarbonaten und this compound ergeben phasenreine Lanthanid-Koordinations-Polymere . Diese Verbindungen sind paramagnetisch, ohne dass ein Beginn der Fernordnung des Magnetismus bis zu flüssigen Heliumtemperaturen eintritt .
Harzproduktion
this compound kann bei der Herstellung von Alkydharzen verwendet werden . Alkydharze werden in Farben und in Formen zum Gießen verwendet .
Forschung zu Weichmachern
Die Forschung an Weichmachern hat gezeigt, dass this compound als geeignete Alternative zu Phthalaten verwendet werden kann. Es verfügt über vergleichbare und sogar bessere Eigenschaften und einen Nutzwert sowie weitere Vorteile in Bezug auf biologischen Abbau, Nicht-Toxizität und Umweltfreundlichkeit
Wirkmechanismus
Target of Action
Dioctyl benzene-1,3-dicarboxylate, also known as Di (n-octyl) phthalate , is a phthalate ester primarily used as a plasticizer . Its primary targets are polyvinyl chloride (PVC) resins in various products, including glues, building materials, personal care products, detergents and surfactants, packaging, children’s toys, paints, pharmaceuticals, food products, and textiles .
Mode of Action
Dioctyl benzene-1,3-dicarboxylate interacts with its targets by softening the PVC resins . It modifies the PVC resin structure, weakens the interactions between polymer chains, and decreases the glass transition temperature . This results in reduced tensile strength and increased elongation at break, improving the plasticity of the articles and enhancing the processability of PVC resins .
Biochemical Pathways
The compound is known to act as an endocrine disruptor . It affects the glucocorticoid biosynthesis pathway . The proposed degradation pathway involves the initial transformation of Dioctyl benzene-1,3-dicarboxylate to phthalic acid (PA) via de-esterification, followed by the metabolism of PA to protocatechuate acid, which is eventually converted to the tricarboxylic acid (TCA) cycle through the meta-cleavage pathway .
Pharmacokinetics
Its physical properties such as density (0985g/cm3), boiling point (4232ºC at 760 mmHg), and flash point (2262ºC) have been reported . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of Dioctyl benzene-1,3-dicarboxylate’s action primarily involve the softening of PVC resins, leading to improved plasticity and processability of PVC-based products . It’s also known to act as an endocrine disruptor, potentially causing adverse health effects .
Action Environment
The action, efficacy, and stability of Dioctyl benzene-1,3-dicarboxylate can be influenced by various environmental factors. For instance, its use as a plasticizer in various products means that it can leach out into the environment, where it can cause potential harm due to its endocrine-disrupting properties . Furthermore, regulatory pressures and health concerns have led to its phase-out in many products in the United States and European Union .
Eigenschaften
IUPAC Name |
dioctyl benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-3-5-7-9-11-13-18-27-23(25)21-16-15-17-22(20-21)24(26)28-19-14-12-10-8-6-4-2/h15-17,20H,3-14,18-19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERGDXJITDVDBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021693 |
Source


|
| Record name | Dioctylisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4654-18-6 |
Source


|
| Record name | NSC17082 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dioctylisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


